Vicin

Übersicht

Beschreibung

Vicine is an alkaloid glycoside predominantly found in fava beans (Vicia faba)

Wissenschaftliche Forschungsanwendungen

Vicin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologische Studien: this compound wird verwendet, um die Auswirkungen eines Mangels an Glucose-6-Phosphat-Dehydrogenase und der daraus resultierenden hämolytischen Anämie zu untersuchen.

Landwirtschaftliche Forschung: Studien zum Vicingehalt in Saubohnen zielen darauf ab, Sorten mit niedrigem Vicingehalt zu entwickeln, um das Risiko von Favismus zu verringern.

5. Wirkmechanismus

This compound selbst ist im Körper inaktiv. Nach der Einnahme wird es durch die Darmmikroflora hydrolysiert und bildet Dithis compound . Dithis compound erzeugt reaktive Sauerstoffspezies, die zu oxidativem Stress und Hämolyse bei Personen mit Glucose-6-Phosphat-Dehydrogenase-Mangel führen . Das primäre molekulare Ziel ist die rote Blutkörperchen, da die fehlende Glucose-6-Phosphat-Dehydrogenase die Fähigkeit der Zelle beeinträchtigt, reaktive Sauerstoffspezies zu neutralisieren .

Ähnliche Verbindungen:

Conthis compound: Ein weiteres Alkaloidglykosid, das in Saubohnen gefunden wird, strukturell ähnlich this compound, aber mit einem anderen Aglykon (Isouramil) bei der Hydrolyse.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seinen spezifischen toxikologischen Wirkungen im Zusammenhang mit Glucose-6-Phosphat-Dehydrogenase-Mangel. Während Conthis compound auch zum Favismus beiträgt, wird this compound aufgrund seiner höheren Prävalenz in Saubohnen umfassender untersucht .

Wirkmechanismus

Target of Action

Vicine is an alkaloid glycoside found mainly in fava beans . The primary targets of vicine are individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic process that supplies reducing energy to cells by maintaining the level of the co-enzyme nicotinamide adenine dinucleotide phosphate (NADPH). The cells use this for biosynthesis and the prevention of oxidative damage .

Mode of Action

Vicine is an inactive compound in the body. When vicine enters the body through food, it is hydrolysed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . Upon hydrolysis, the glucose part of the molecule is split off and that results in the reduced divicine . Divicine is then taken up in the blood through the intestinal epithelium .

Biochemical Pathways

The biosynthetic pathway of vicine and convicine in faba bean remains obscure . It has been demonstrated that vc1, a key enzyme in vicine and convicine biosynthesis, has gtp cyclohydrolase ii activity and that the purine gtp is a precursor of both vicine and convicine . This reveals an unexpected, purine rather than pyrimidine, biosynthetic origin for vicine and convicine .

Pharmacokinetics

The pharmacokinetics of vicine involves its ingestion, hydrolysis by intestinal microflora, absorption into the blood through the intestinal epithelium, and interaction with glucose-6-phosphate dehydrogenase in susceptible individuals

Result of Action

The result of vicine’s action in the body can lead to favism, a form of hemolytic anemia, in genetically predisposed individuals who have a deficiency in glucose-6-phosphate dehydrogenase . This deficiency renders red blood cells susceptible to oxidative damage. Rather than vicine and convicine themselves, their metabolic products—divicine and isouramil—can directly cause this irreversible damage, leading to hemolysis .

Action Environment

The action of vicine can be influenced by various environmental factors. For instance, the composition of an individual’s intestinal microflora, which is responsible for the hydrolysis of vicine to divicine, can be influenced by factors such as diet, antibiotic use, and overall health . Additionally, the prevalence of glucose-6-phosphate dehydrogenase deficiency varies among different populations, being more common in regions with historically endemic malaria . This suggests that the geographical and epidemiological environment can influence the impact of vicine consumption.

Biochemische Analyse

Biochemical Properties

Vicine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One of the key enzymes involved in the biosynthesis of vicine is VC1, which exhibits GTP cyclohydrolase II activity. This enzyme catalyzes the conversion of GTP to vicine, highlighting the importance of purine metabolism in its synthesis . Additionally, vicine interacts with other biomolecules, such as glucose-6-phosphate dehydrogenase, where its presence can inhibit the enzyme’s activity, leading to oxidative stress and hemolysis in susceptible individuals .

Cellular Effects

Vicine exerts several effects on different cell types and cellular processes. In red blood cells, vicine can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to hemolysis. This oxidative stress also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of vicine can upregulate the expression of antioxidant genes as a cellular response to mitigate oxidative damage .

Molecular Mechanism

At the molecular level, vicine’s mechanism of action involves its binding interactions with biomolecules and its impact on enzyme activity. Vicine binds to glucose-6-phosphate dehydrogenase, inhibiting its function and leading to a decrease in the production of NADPH. This reduction in NADPH levels impairs the cell’s ability to counteract oxidative stress, resulting in cellular damage and hemolysis. Additionally, vicine can influence gene expression by modulating transcription factors involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vicine can change over time due to its stability and degradation. Vicine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to vicine can result in sustained oxidative stress and chronic cellular damage, particularly in red blood cells .

Dosage Effects in Animal Models

The effects of vicine vary with different dosages in animal models. At low doses, vicine may cause mild oxidative stress without significant adverse effects. At higher doses, vicine can induce severe hemolysis and oxidative damage, leading to toxic effects. Threshold effects have been observed, where a critical concentration of vicine is required to elicit noticeable cellular responses .

Metabolic Pathways

Vicine is involved in several metabolic pathways, particularly those related to purine metabolism. The enzyme VC1 catalyzes a key step in the biosynthesis of vicine from GTP. Additionally, vicine can influence metabolic flux by altering the activity of enzymes involved in oxidative stress responses, such as glucose-6-phosphate dehydrogenase. This interaction can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, vicine is transported and distributed through various mechanisms. It can be taken up by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, vicine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

Vicine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress responses. Additionally, vicine can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, influencing its biochemical activity and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vicine involves the extraction from natural sources, primarily fava beans. Historically, vicine was isolated using sulfuric acid extraction followed by precipitation with mercury sulfate . Modern synthetic routes may involve more refined techniques, but detailed synthetic pathways are not extensively documented in the literature.

Industrial Production Methods: Industrial production of vicine is not common due to its limited commercial applications and the availability of natural sources. The extraction process from fava beans remains the primary method of obtaining vicine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vicin wird im Körper durch die Darmmikroflora katalysiert hydrolysiert und bildet sein Aglykon, Dithis compound . Diese Reaktion ist bedeutsam, da Dithis compound eine hochreaktive Verbindung ist, die freie Radikale erzeugen kann.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion findet typischerweise unter physiologischen Bedingungen in Gegenwart von Darmenzymen statt.

Oxidation und Reduktion: this compound selbst ist relativ stabil, aber sein Aglykon, Dithis compound, kann Oxidations-Reduktionsreaktionen eingehen, was zu seinen toxischen Wirkungen beiträgt.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Vicine: Vicine’s uniqueness lies in its specific toxicological effects related to glucose-6-phosphate dehydrogenase deficiency. While convicine also contributes to favism, vicine is more extensively studied due to its higher prevalence in fava beans .

Biologische Aktivität

Vicine is a pyrimidine glycoside primarily found in faba beans (Vicia faba) and certain other legumes. It has garnered attention due to its biological activities, particularly its role in favism, a condition triggered by the consumption of faba beans in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This article explores the biological activity of vicine, its degradation pathways, and its implications for human health, supported by various research findings and case studies.

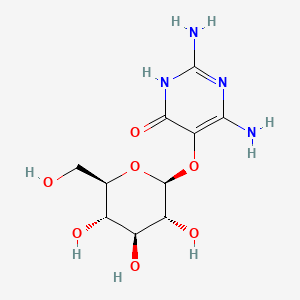

Vicine is classified as a glycoside, specifically a pyrimidine derivative. Its molecular formula is C₁₁H₁₅N₅O₆, and it is structurally related to convicine, another glycoside found in faba beans. Upon hydrolysis, vicine can yield toxic aglycones such as divicine and isouramil, which are implicated in hemolytic anemia associated with favism.

1. Toxicity and Favism

Vicine's primary biological activity is its toxicity in individuals with G6PD deficiency. The consumption of faba beans leads to the release of divicine and isouramil, which induce oxidative stress and hemolysis of red blood cells. Studies indicate that the severity of hemolytic reactions can vary significantly among individuals based on genetic predispositions and dietary factors .

2. Antifungal Properties

Interestingly, vicine also exhibits antifungal activity. Research has shown that vicine and convicine play a role in the chemical defense of faba beans against biotic stressors, suggesting a dual role as both a defensive compound in plants and a potential hazard for susceptible humans .

Degradation Pathways

The degradation of vicine during food processing or fermentation has been extensively studied. A notable study demonstrated that fermentation with specific strains of Lactobacillus can reduce vicine levels by over 90%, thereby mitigating its toxic effects . This hydrolysis process involves enzymatic breakdown, which transforms vicine into less harmful compounds.

Table 1: Degradation of Vicine During Fermentation

| Fermentation Strain | Initial Vicine Concentration (mg/g) | Final Vicine Concentration (mg/g) | Reduction (%) |

|---|---|---|---|

| Lactobacillus plantarum DPPMAB24W | 100 | 5 | 95% |

| Lactobacillus rhamnosus GR1 | 100 | 10 | 90% |

Case Study 1: Favism Incidence

A clinical case study analyzed the incidence of favism in populations consuming faba beans regularly. The study highlighted that individuals with G6PD deficiency exhibited significant hemolytic episodes post-consumption, emphasizing the need for awareness regarding dietary restrictions in susceptible populations .

Case Study 2: Fermentation Techniques

Another case study focused on traditional fermentation techniques used in Mediterranean cultures to process faba beans. It documented how these methods not only improved the nutritional profile by reducing anti-nutritional factors like vicine but also enhanced the sensory qualities of the food products .

Research Findings

Recent research has expanded our understanding of vicine's biological activity beyond its toxicity. For instance, computational studies have explored its potential as an anti-diabetic agent due to its structural similarities with known therapeutic compounds . However, high doses remain necessary for efficacy, raising concerns about safety.

Eigenschaften

IUPAC Name |

2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNGTSCIQCLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-93-2 | |

| Record name | Vicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of vicine?

A1: Vicine itself is not the direct effector molecule. Its aglycone form, divicine, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Divicine primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]

Q2: How does divicine affect red blood cells?

A2: Divicine is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]

Q3: Beyond red blood cells, what other potential effects does divicine have?

A3: Research suggests that divicine can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []

Q4: What is the molecular formula and weight of vicine?

A4: Vicine has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]

Q5: Is there spectroscopic data available for vicine?

A5: Yes, studies have characterized vicine using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]

Q6: Are there effective methods to remove vicine from faba beans?

A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing vicine and convicine. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze vicine and convicine in food preparations, significantly reducing their concentrations. [, ]

Q7: How does the structure of vicine relate to its biological activity?

A7: The biological activity of vicine is intrinsically linked to its conversion into divicine. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]

Q8: Are there specific biomarkers to identify individuals susceptible to favism?

A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]

Q9: Are there biomarkers to monitor the effects of vicine/divicine exposure?

A9: Monitoring GSH levels in red blood cells can be a useful indicator of divicine-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]

Q10: What are the common methods for quantifying vicine and convicine?

A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying vicine and convicine in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]

Q11: Are there any challenges associated with quantifying vicine and convicine?

A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous vicine and convicine derivatives in faba beans adds complexity to analysis. []

Q12: Are there alternative protein sources to faba beans that don't contain vicine and convicine?

A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of vicine and convicine. []

Q13: Are there efforts to develop faba bean varieties with lower vicine and convicine content?

A13: Yes, plant breeding programs are actively working to develop low-vicine and low-convicine faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.